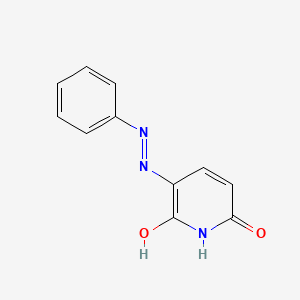

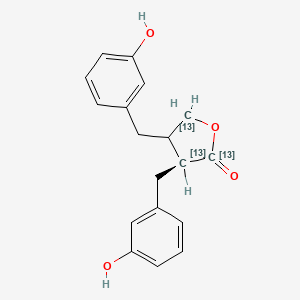

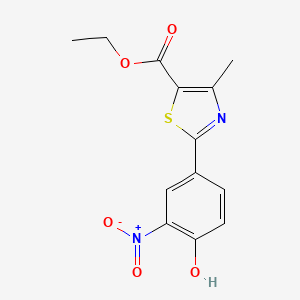

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is a chemical compound that likely shares structural and functional characteristics with other synthesized thiazole derivatives. Thiazoles are a crucial class of heterocyclic compounds with significant importance in pharmaceutical and agricultural industries due to their wide range of biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nitration. For example, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a closely related compound, was achieved through a one-pot procedure starting from 4-hydroxy-benzonitrile, leading to a key intermediate for further synthesis (Shaojie, 2010).

Molecular Structure Analysis

Molecular structure and characterization of thiazole derivatives are commonly performed using techniques such as single-crystal X-ray diffraction, NMR, and MS. The crystal structure analysis of similar compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insight into the arrangement of molecules and the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclocondensation and functional group transformations, to yield compounds with desired properties. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrates the versatility of thiazole compounds in organic synthesis (Desai et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. The structure-activity relationships were established through 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial effects (Desai, Bhatt, & Joshi, 2019).

Synthetic Pathways and Intermediate Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a key intermediate for the production of febuxostat, a notable anti-gout medication. This synthesis involves optimizing the synthetic method and confirming the structure of the intermediate using various spectroscopic techniques (Shaojie, 2010).

Fluorescent Probing for Biothiols

The compound has been utilized in the design of ratiometric fluorescent probes for the selective detection of cysteine and homocysteine, offering potential applications in analytical chemistry and diagnostics. The probe's selectivity and sensitivity in aqueous media highlight its suitability for biological and chemical sensing applications (Na et al., 2016).

Orientations Futures

A novel process for the preparation of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate has been disclosed . This process involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with metal nitrate in the presence of acid chloride and N,N-Dimethylformamide (DMF). This represents a potential future direction for the synthesis of this compound .

Propriétés

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTGODUOAVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.